CID 164577426

Description

CID 164577426 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. While none of the provided evidence directly describes the structural or functional properties of this compound, analogous compounds and methodological frameworks can be inferred from related studies. For instance, highlights the use of CID-referenced compounds in gas chromatography-mass spectrometry (GC-MS) analyses, suggesting that this compound may similarly be characterized via chromatographic and spectroscopic techniques . However, the absence of explicit data for this CID limits a definitive structural or functional overview.

Properties

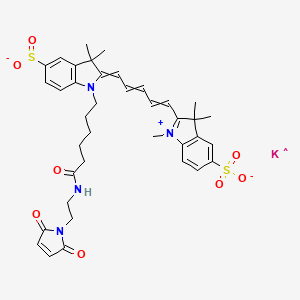

Molecular Formula |

C38H43KN4O8S2- |

|---|---|

Molecular Weight |

787.0 g/mol |

InChI |

InChI=1S/C38H44N4O8S2.K/c1-37(2)29-25-27(52(48,49)50)16-18-30(29)40(5)32(37)12-8-6-9-13-33-38(3,4)28-24-26(51(46)47)15-17-31(28)41(33)22-11-7-10-14-34(43)39-21-23-42-35(44)19-20-36(42)45;/h6,8-9,12-13,15-20,24-25H,7,10-11,14,21-23H2,1-5H3,(H2-,39,43,46,47,48,49,50);/p-1 |

InChI Key |

MUJICOXXYOQKOP-UHFFFAOYSA-M |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)C=CC(=C4)S(=O)[O-])(C)C)C)C.[K] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 164577426 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of catalysts to achieve the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often utilize continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: CID 164577426 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely and are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Scientific Research Applications

CID 164577426 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used to study biochemical pathways and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it may be utilized in the production of materials, chemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of CID 164577426 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed mechanism of action is often elucidated through experimental studies and computational modeling.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameters are inferred from analogous compounds.

Key Findings:

Structural Diversity: CID 57416287 (C₇H₁₄N₂O) and CID 53216313 (C₆H₅BBrClO₂) exhibit distinct structural features, suggesting this compound may belong to a different chemical class (e.g., heterocyclic vs. organoboron) .

Bioavailability and Permeability : Both CID 57416287 and CID 53216313 share a moderate bioavailability score (0.55), but CID 53216313 shows blood-brain barrier (BBB) permeability, which is absent in CID 57416287 . This highlights the role of substituents (e.g., boronic acid groups) in enhancing membrane penetration.

Synthetic Accessibility : The synthesis of CID 57416287 uses straightforward alkali conditions, whereas CID 53216313 requires palladium catalysts, reflecting differences in complexity and cost .

Analytical and Methodological Considerations

emphasizes the utility of collision-induced dissociation (CID) in mass spectrometry for structural elucidation. For this compound, liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) could differentiate it from isomers, as demonstrated for ginsenosides in . Additionally, and provide frameworks for reporting physicochemical properties, such as log P values and solubility, which are essential for comparative studies .

Limitations and Contradictions

- Lack of Direct Data: No evidence explicitly addresses this compound, necessitating reliance on analogous compounds.

- Methodological Variability : Differences in experimental protocols (e.g., GC-MS vs. LC-ESI-MS) may affect cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.